1-(2-Chlorophenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of approximately 196.68 g/mol. It appears as a colorless to light yellow liquid and is known for its role as a piperazine derivative. The compound features a piperazine ring substituted with a chlorophenyl group at the 1-position, which influences its chemical and biological properties. This compound is often studied in the context of its pharmacological effects and potential applications in medicinal chemistry.
1-CPP has been shown to interact with the serotonin system in the brain. Studies suggest it may act as a serotonin antagonist, blocking the action of serotonin at its receptor sites []. Serotonin is a neurotransmitter involved in mood, cognition, and behavior. Additionally, some research indicates a possible interaction with the dopamine D3 receptor, although the mechanism is not fully understood [].
1-(2-Chlorophenyl)piperazine (1-(2-CP)PZ) is a chemical compound belonging to the class of piperazines. It has been investigated for its potential medicinal properties, particularly as a serotonin reuptake inhibitor (SRI) [Source: PubChem, National Institutes of Health (.gov) ]. SRIs are a class of drugs used to treat depression, anxiety, and obsessive-compulsive disorder (OCD) by increasing the levels of serotonin in the brain.
While 1-(2-CP)PZ itself has not been extensively studied or approved for any medical use, it has served as a lead compound for the development of other, more potent and selective SRI drugs [Source: European Patent Office, Patent EP0392004A1]. A lead compound is a molecule with promising biological activity that can be structurally modified to create new drugs with improved properties.
1-(2-CP)PZ has also been used in neuroscience research to study the serotonin system and its role in various brain functions, such as mood, cognition, and behavior [Source: Neuropsychopharmacology, National Institutes of Health (.gov) ].
Researchers have employed 1-(2-CP)PZ to:
1-(2-Chlorophenyl)piperazine exhibits significant biological activity, particularly as a psychoactive substance. Its effects are primarily mediated through interactions with neurotransmitter systems:
The synthesis of 1-(2-Chlorophenyl)piperazine typically involves several key steps:
textPiperazine + 2-Chlorobenzaldehyde → 1-(2-Chlorophenyl)piperazine + HCl
1-(2-Chlorophenyl)piperazine has several notable applications:
Studies have shown that 1-(2-Chlorophenyl)piperazine interacts with multiple neurotransmitter systems, primarily serotonin and dopamine receptors. These interactions suggest its potential role as a modulator in various neuropharmacological contexts.
1-(2-Chlorophenyl)piperazine shares structural similarities with other piperazine derivatives. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(4-Chlorophenyl)piperazine | Substituted at para position; different receptor affinity | |
1-(3-Trifluoromethylphenyl)piperazine | Contains trifluoromethyl group; distinct pharmacological profile | |
Benzylpiperazine | Lacks halogen substitution; different psychoactive properties | |
1-(3-Chlorophenyl)piperazine | Similar structure but different position of chlorine; varied receptor interaction |
The distinct placement of the chlorine atom in 1-(2-Chlorophenyl)piperazine significantly influences its biological activity compared to its positional isomers and other related compounds. This specificity makes it an interesting subject for further pharmacological research.
Irritant